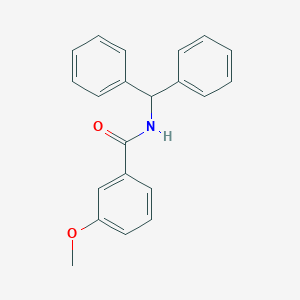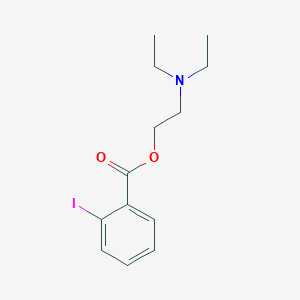![molecular formula C14H14N4S2 B295260 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B295260.png)
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine, also known as DMTP, is a chemical compound that has been gaining attention in scientific research. DMTP is a pyrimidine-based compound that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is not fully understood. However, it has been reported to inhibit various enzymes that are involved in cancer cell growth and viral replication. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects:
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been reported to inhibit the activity of various enzymes, including DNA polymerase and ribonucleotide reductase. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis. In addition, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been reported to inhibit the replication of certain viruses, including the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments is its high potency. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to be effective at low concentrations, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is its potential toxicity. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to induce oxidative stress in cells, which can lead to cell death. Therefore, caution must be taken when using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments.
Zukünftige Richtungen
There are several future directions for 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine research. One of the most promising directions is in the development of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine-based cancer therapies. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. In addition, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine could also be studied for its potential use as an antiviral agent. Further research is needed to determine its efficacy against different viruses. Finally, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine could also be studied for its potential use in other scientific fields, such as neuroscience and immunology.
Conclusion:
In conclusion, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is a promising compound that has shown potential in various scientific fields. Its high potency and potential as a cancer treatment and antiviral agent make it an attractive compound for further research. However, caution must be taken when using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine and to determine its potential in various scientific fields.
Synthesemethoden
The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine. This synthesis method has been reported in various research papers and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been studied for its potential use in various scientific fields. One of the most promising applications of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is in the field of cancer research. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
Eigenschaften
Molekularformel |
C14H14N4S2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H14N4S2/c1-7-5-8(2)18-14(17-7)20-13-11-9(3)10(4)19-12(11)15-6-16-13/h5-6H,1-4H3 |
InChI-Schlüssel |
YIUBOHSPQDIUCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C(=C(S3)C)C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C(=C(S3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)


![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)